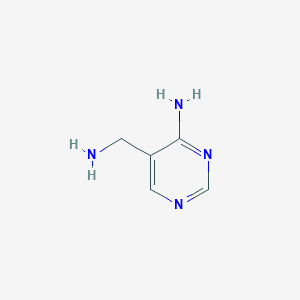

5-(氨基甲基)嘧啶-4-胺

描述

5-(Aminomethyl)pyrimidin-4-amine is a compound that falls within the broader class of pyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The pyrimidine ring is a core structure present in many pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which is a related class of compounds. This method involves the reaction of 4-amino-5-(hydroxymethyl)-2-(methylthio)furo[2,3-d]pyrimidine with N-mesyl- and N-nosylarylamines, followed by the removal of protective groups . Additionally, the synthesis of pyrimidine derivatives from 6-amino-4-pyrimidinones has been reported, where the reaction with benzaldehyde and ethyl cyanoacetate yields novel pyrido[2,3-d]pyrimidine-4,7-diones .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal and molecular structure of a related compound, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, was determined by X-ray diffraction, revealing a planar pyrimidinone ring and intermolecular hydrogen bonding . Such structural analyses are crucial for understanding the properties and potential interactions of these molecules.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the reaction of methyl N-(4-chloro-2-methylthio-6-pyrimidinyl)aminoacetate with amines can yield acid amides, which possess fungicidal properties . The reactivity of the pyrimidine ring allows for the introduction of different substituents, which can significantly alter the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of amino and methylthio groups can affect the solubility, melting point, and stability of these compounds. The intermolecular hydrogen bonds observed in the crystal structure of pyrimidine derivatives can lead to higher melting points and influence the compound's solid-state properties . These properties are important for the practical application and formulation of pyrimidine-based drugs.

科学研究应用

抗结核剂

该化合物可用于合成抗结核剂。 一项研究突出了最有效的衍生物,N-(4-苯氧基苯基)-7H-吡咯并[2,3-d]嘧啶-4-胺,其MIC90值为0.488 µM,对Vero细胞系无细胞毒性 .

抗炎剂

嘧啶类化合物,包括“5-(氨基甲基)嘧啶-4-胺”,已被发现具有抗炎作用。 这些作用归因于它们对某些重要炎症介质的表达和活性的抑制作用 .

有机合成中的多功能构件

“5-(氨基甲基)嘧啶-4-胺”的多功能性在于它可以作为合成多种化合物的多功能构件。 它的化学反应性和选择性使其成为有机合成中的关键试剂,使研究人员能够创造出具有定制特性和功能的新分子 .

双环[6 + 6]体系

安全和危害

未来方向

作用机制

Target of Action

The primary target of 5-(Aminomethyl)pyrimidin-4-amine is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .

Mode of Action

This inhibition could potentially lead to an increase in the levels of incretins, thereby enhancing their ability to lower blood glucose levels .

Biochemical Pathways

The biochemical pathways affected by 5-(Aminomethyl)pyrimidin-4-amine are primarily those involved in glucose metabolism . By inhibiting DPP4, this compound could potentially affect the degradation of incretins, leading to an increase in their levels and a subsequent decrease in blood glucose levels .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of this compound would play a crucial role in its bioavailability .

Result of Action

The molecular and cellular effects of 5-(Aminomethyl)pyrimidin-4-amine’s action would likely involve changes in the levels of incretins and blood glucose . By inhibiting DPP4, this compound could potentially increase incretin levels, leading to a decrease in blood glucose levels .

生化分析

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures and functional groups present in the molecules .

Cellular Effects

Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of many compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

It is known that pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Many compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Many compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

5-(aminomethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYITYRIURYLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304889 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103694-27-5 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)